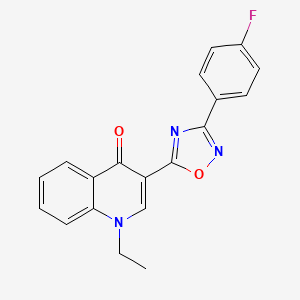

1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" is a novel molecule that appears to be related to a class of compounds known for their potential antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the quinoline core and the 1,2,4-oxadiazole ring are present in the derivatives discussed in the papers. These structural features are often associated with biological activity, particularly in the realm of antimicrobial and anticancer agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various substituted aromatic acids or anilines. For instance, the synthesis of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives involves elemental analysis and spectral data to elucidate the structures of the newly synthesized compounds . Similarly, the synthesis of a fluorinated compound related to nalidixic acid involves a series of reactions including cyclization and ethylation steps . These methods could potentially be adapted for the synthesis of "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one".

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using Raman analysis and single-crystal X-ray diffraction, which provided detailed information about the crystal system, space group, and unit cell parameters . These techniques would be essential in analyzing the molecular structure of "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For instance, the synthesis of novel 1,3,4-oxadiazole compounds containing the 8-hydroxyquinoline moiety involves the conversion of carbohydrazides into key intermediates and subsequent reactions with 8-hydroxyquinoline . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their antimicrobial activities. For example, the tetrazolo[1,5-a]quinoline derivatives showed significant antibacterial and antifungal activity , and the fluorinated quinolone derivative exhibited high broad-spectrum antibacterial activities . The 1,3,4-oxadiazole compounds were also evaluated for their antibacterial and anticancer properties, with some showing promising results against specific bacterial strains and cancer cell lines . These activities suggest that "1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" may also possess similar properties, which would need to be investigated through in vitro and in vivo studies.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives, designed to transform antibacterial fluoroquinolones into antitumor compounds. These compounds, derived from modifications including the oxadiazole heterocyclic ring as an isostere of the C-3 carboxylic group, have shown significant antitumor activity in vitro against Hep-3B cancer cell lines, suggesting their potential as antitumor agents (Hu Guoqianga, 2012).

Antimicrobial and Anticancer Agents

Novel derivatives of 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds were found to exhibit significant cytotoxicity against cancer cell lines such as HeLa, Caco-2, and MCF7, as well as showing promising antibacterial activity, indicating their potential as both antimicrobial and anticancer agents (V. Adimule et al., 2014).

Anti-HIV Agents

Research into quinolone derivatives featuring a 1,3,4-oxadiazole ring as a metal-chelating component has revealed that these compounds inhibit HIV-1 replication in cell culture. This suggests their potential as anti-HIV agents, with certain compounds demonstrating promising cell-based antiviral activity without significant cytotoxicity, laying a foundation for further development in anti-HIV-1 therapies (Niloofar Parizadeh et al., 2018).

Antioxidant Properties

Some novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine have been synthesized and evaluated for their antioxidant activities. Among these, certain compounds exhibited higher antioxidant activities than the standard antioxidant, indicating their potential as antioxidants (M. Hassan et al., 2017).

Antimicrobial Activity

A series of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives have been synthesized and shown significant antibacterial and antifungal activity. These findings suggest their potential use as antimicrobial agents, offering a promising avenue for the development of new therapeutic drugs (A. H. Kategaonkar et al., 2010).

Propiedades

IUPAC Name |

1-ethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUUMMGJBIDET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)